molecular formula C8H3N3O3 B1435659 5-Nitro-1,3-benzoxazole-2-carbonitrile CAS No. 35699-00-4

5-Nitro-1,3-benzoxazole-2-carbonitrile

Cat. No.: B1435659
CAS No.: 35699-00-4
M. Wt: 189.13 g/mol
InChI Key: JXIXUYODNVUDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1,3-benzoxazole-2-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 202.16 g/mol.

Biochemical Analysis

Biochemical Properties

2-Benzoxazolecarbonitrile, 5-nitro- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their growth . Additionally, 2-Benzoxazolecarbonitrile, 5-nitro- has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 2-Benzoxazolecarbonitrile, 5-nitro- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of human colorectal carcinoma cells by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 2-Benzoxazolecarbonitrile, 5-nitro- can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability.

Molecular Mechanism

The molecular mechanism of action of 2-Benzoxazolecarbonitrile, 5-nitro- involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of bacterial enzymes, inhibiting their catalytic activity and thereby preventing bacterial growth . In cancer cells, 2-Benzoxazolecarbonitrile, 5-nitro- induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins, leading to programmed cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzoxazolecarbonitrile, 5-nitro- have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that 2-Benzoxazolecarbonitrile, 5-nitro- can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis . Its efficacy may decrease over time due to degradation or metabolic inactivation.

Dosage Effects in Animal Models

The effects of 2-Benzoxazolecarbonitrile, 5-nitro- vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, 2-Benzoxazolecarbonitrile, 5-nitro- can cause adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

2-Benzoxazolecarbonitrile, 5-nitro- is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . Phase I reactions introduce hydrophilic groups into the molecule, while phase II reactions involve conjugation with endogenous molecules, enhancing its solubility and excretion. These metabolic processes can influence the compound’s bioavailability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 5-Nitro-1,3-benzoxazole-2-carbonitrile, often involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives typically involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1,3-benzoxazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, acids, alcohols, and isothiocyanates. Reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Major Products: The major products formed from these reactions are various benzoxazole derivatives, which can exhibit a wide range of biological activities .

Scientific Research Applications

Chemical Properties and Reactivity

5-Nitro-1,3-benzoxazole-2-carbonitrile is characterized by its unique structure, featuring a nitro group and a carbonitrile group that enhance its reactivity. The compound can undergo several types of chemical reactions:

  • Oxidation : Involves the addition of oxygen or removal of hydrogen.
  • Reduction : Involves the addition of hydrogen or removal of oxygen.
  • Substitution : Involves replacing one atom or group with another.

These reactions often utilize common reagents such as aldehydes, ketones, and various catalysts, leading to the formation of diverse benzoxazole derivatives with potential biological activities.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

  • Antimicrobial Activity : It has demonstrated effectiveness against various pathogens by inhibiting bacterial enzyme activity. Studies have shown it to be particularly potent against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cells by modulating cell signaling pathways and gene expression related to apoptosis .
  • Potential Anthelmintic Agent : The compound has shown promise in treating parasitic infections, suggesting its utility in developing new antiparasitic drugs .

Applications in Drug Discovery

The compound's diverse biological activities position it as a candidate for drug development:

  • Medicinal Chemistry : Its derivatives are being explored for their therapeutic potential against various diseases, including cancer and infections. The presence of the nitro group enhances its interaction with biological targets, potentially leading to effective drugs .
  • Proteasome Inhibition : Recent studies have evaluated benzoxazole derivatives as selective immunoproteasome inhibitors. These compounds could provide new avenues for treating autoimmune diseases and hematologic malignancies .

Material Science Applications

Beyond biological applications, this compound is also being investigated for its material properties:

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics and functional polymers. Its stability and conductivity are areas of ongoing research .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzoxazole derivatives, this compound was found to exhibit significant bacteriostatic and bactericidal activities against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Growth Inhibition

Research focused on the effects of this compound on human colorectal carcinoma cells showed that the compound inhibited cell proliferation by inducing apoptosis. This was linked to alterations in gene expression associated with cell cycle regulation .

Comparison with Similar Compounds

  • 5-Nitro-1,3-benzoxazole-2-thiol
  • 5-Nitro-2-(4-butylphenyl)benzoxazole
  • 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine

Uniqueness: 5-Nitro-1,3-benzoxazole-2-carbonitrile is unique due to its specific chemical structure, which allows it to exhibit a wide range of biological activities. Its nitro group at the fifth position enhances its reactivity and potential for various applications in scientific research and industry .

Biological Activity

5-Nitro-1,3-benzoxazole-2-carbonitrile (NBZC) is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring with a nitro group and a carbonitrile substituent. This unique structure contributes to its reactivity and biological interactions. The presence of the nitro group is known to enhance the compound's ability to interact with biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Recent studies have highlighted the antitumor potential of NBZC. For instance, compounds related to benzoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In a study assessing several nitro-substituted benzoxazoles, NBZC demonstrated notable activity against lung cancer cell lines such as A549 and HCC827, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)
A5496.26
HCC8279.48
NCI-H3586.48

The data suggest that while NBZC exhibits potent antitumor effects, it also exerts moderate cytotoxicity on normal lung fibroblast cells (MRC-5), indicating a need for structural optimization to improve selectivity towards cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, NBZC has been evaluated for its antimicrobial activity . Studies have shown that benzoxazole derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, NBZC was tested against strains like Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli4.69
Bacillus subtilis3.12
Staphylococcus aureus5.64

These findings indicate that NBZC could serve as a lead compound for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern.

The mechanism by which NBZC exerts its biological effects is not fully elucidated but is believed to involve the disruption of cellular processes in target organisms or cells. For antitumor activity, it may interfere with DNA synthesis or induce apoptosis in cancer cells . In microbial contexts, the compound likely disrupts bacterial cell wall synthesis or function, leading to cell lysis .

Case Studies

Several case studies have explored the efficacy of NBZC in vivo and in vitro:

  • Antitumor Efficacy : A study involving xenograft models demonstrated that administration of NBZC significantly reduced tumor size compared to controls, supporting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro assays showed that NBZC effectively reduced bacterial load in infected mouse models, indicating its potential for therapeutic use in treating bacterial infections .

Properties

IUPAC Name

5-nitro-1,3-benzoxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O3/c9-4-8-10-6-3-5(11(12)13)1-2-7(6)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIXUYODNVUDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-1,3-benzoxazole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Nitro-1,3-benzoxazole-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Nitro-1,3-benzoxazole-2-carbonitrile
Reactant of Route 4
5-Nitro-1,3-benzoxazole-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Nitro-1,3-benzoxazole-2-carbonitrile
Reactant of Route 6
5-Nitro-1,3-benzoxazole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.